(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone) is a small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). [] PAMs bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds, enhancing the receptor's response to the endogenous ligand without directly activating the receptor themselves. []
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone), also known as V-0219 or compound 9, enhances the action of GLP-1 at the GLP-1R. [] While the precise mechanism of this potentiation remains to be fully elucidated, the compound demonstrates high affinity for the GLP-1R and effectively increases the receptor's response to GLP-1, leading to amplified downstream signaling. []
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(morpholino)methanone) shows promise in preclinical models for the treatment of type 2 diabetes and obesity, collectively termed "diabesity". []
Potentiation of Insulin Secretion: V-0219 exhibits sub-nanomolar potency in potentiating glucose-stimulated insulin secretion, suggesting its potential in improving glycemic control. []
Food Intake Reduction: The compound demonstrates significant in vivo activity in reducing food intake in both normal and diabetic rodent models, highlighting its potential as an anti-obesity agent. []
Improved Glucose Handling: V-0219 shows efficacy in enhancing glucose handling in preclinical models, further supporting its potential for treating type 2 diabetes. []
Oral Efficacy: Notably, the (S)-enantiomer of V-0219 displays efficacy upon oral administration in animal models, suggesting the possibility of developing an orally available therapeutic. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7